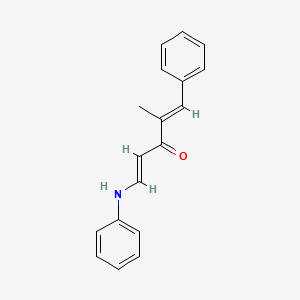
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of penta-1,4-dien-3-ones, which are characterized by a conjugated system of double bonds and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base such as sodium hydroxide. The reaction typically proceeds in an ethanol-water mixture, and the product is obtained after recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The anilino and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one has several applications in scientific research:
作用机制
The mechanism of action of (1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one: Known for its use in organic synthesis and coordination chemistry.
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one:
Curcumin analogs: Compounds with similar structural features, known for their biological activities and therapeutic potential.
Uniqueness
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one is unique due to the presence of both an anilino group and a phenyl group, which enhance its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C18H17NO |
|---|---|
分子量 |
263.3 g/mol |
IUPAC 名称 |
(1E,4E)-5-anilino-2-methyl-1-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H17NO/c1-15(14-16-8-4-2-5-9-16)18(20)12-13-19-17-10-6-3-7-11-17/h2-14,19H,1H3/b13-12+,15-14+ |
InChI 键 |
LTECABHYPPHTQJ-SQIWNDBBSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C/NC2=CC=CC=C2 |
规范 SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CNC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


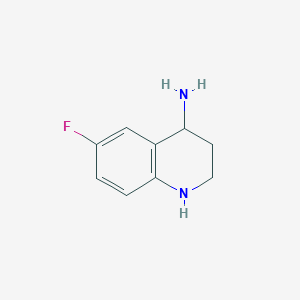
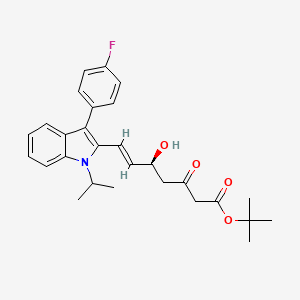


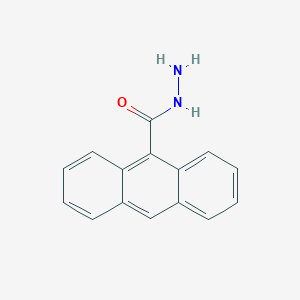
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-5-iodo-](/img/structure/B12328214.png)

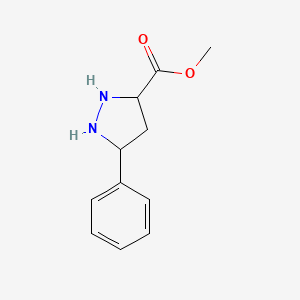
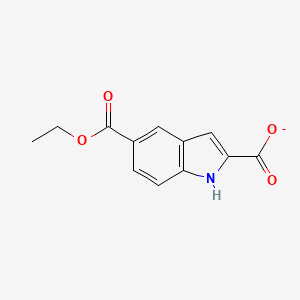
![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

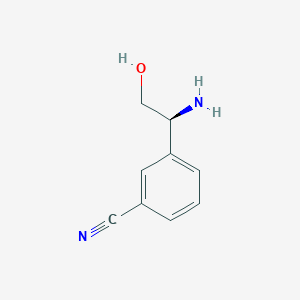
![3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12328256.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)
